5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine is a key intermediate in the synthesis of Riociguat, a medication used to treat chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH). [, ] It belongs to the pyrazolo[3,4-b]pyridine family, which is known for its diverse pharmacological activities. [, , , ] This compound acts as a precursor in the multistep synthesis of Riociguat, providing the core structure on which further modifications are built. [, ]
5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by the presence of fluorine, iodine, and nitrogen atoms. It belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is and its molecular weight is approximately 371.12 g/mol .
This compound has been synthesized and studied primarily for its role as a building block in pharmaceutical development. It has been classified as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers . The synthesis of this compound can be derived from commercially available precursors, making it accessible for research and industrial applications .
The synthesis of 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
The synthesis is characterized by moderate reaction conditions, typically carried out at room temperature or slightly elevated temperatures to enhance yields. The total yield from these reactions can vary but has been reported to exceed 99% under optimized conditions .
The molecular structure of 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine features a pyrazole ring fused with a pyridine moiety. The presence of both fluorine atoms and an iodine atom contributes to its unique reactivity profile.
Key structural data includes:
The compound can undergo various chemical reactions typical for halogenated heterocycles:
Reactions involving this compound are often conducted under controlled conditions to manage the reactivity of the halogen substituents and ensure high yields of desired products .
While specific mechanisms for 5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine have not been extensively detailed in literature, pyrazolo[3,4-b]pyridine derivatives are generally known to inhibit TRK signaling pathways involved in cancer cell proliferation. This inhibition may occur through competitive binding to the active site of TRK enzymes or through allosteric mechanisms that disrupt normal receptor function .
The compound exhibits properties typical of halogenated heterocycles:
5-Fluoro-1-(2-fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-b]pyridine serves as a valuable intermediate in:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: